N-Methyl-4-phenoxybenzylamine

Fragment-Based Drug Discovery Antibacterial Structure-Based Drug Design

N-Methyl-4-phenoxybenzylamine (CAS 169943-40-2) is a secondary phenoxybenzylamine with the molecular formula C14H15NO and a molecular weight of 213.27 g/mol. It is classified as a small-molecule fragment and is utilized as a versatile scaffold in medicinal chemistry, particularly in fragment-based drug discovery (FBDD).

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 169943-40-2
Cat. No. B064334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-4-phenoxybenzylamine
CAS169943-40-2
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)OC2=CC=CC=C2
InChIInChI=1S/C14H15NO/c1-15-11-12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3
InChIKeyYWBKPTGYRUSBFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-4-phenoxybenzylamine (CAS 169943-40-2): Core Physicochemical and Structural Identity for Procurement Decision-Making


N-Methyl-4-phenoxybenzylamine (CAS 169943-40-2) is a secondary phenoxybenzylamine with the molecular formula C14H15NO and a molecular weight of 213.27 g/mol [1]. It is classified as a small-molecule fragment and is utilized as a versatile scaffold in medicinal chemistry, particularly in fragment-based drug discovery (FBDD). A defining feature that elevates its value beyond that of a generic building block is the availability of a high-resolution co-crystal structure in complex with the antibacterial target Escherichia coli DsbA (PDB 6BQX, 1.99 Å) [2]. This experimentally validated binding mode provides a direct structural basis for structure-guided optimization, a critical asset for rational drug design programs.

Why N-Methyl-4-phenoxybenzylamine Cannot Be Replaced by Generically Substituted Analogs in Structure-Guided Programs


The common procurement pitfall is to consider in-class phenoxybenzylamines, such as the primary amine 4-phenoxybenzylamine (CAS 107622-80-0), as directly interchangeable based on scaffold similarity. This assumption fails because the N-methyl substitution introduces critical differences in physicochemical and structural properties that directly impact fragment hit validation and lead optimization . While 4-phenoxybenzylamine has been characterized as a weak allosteric inhibitor of the HCV NS3/4A protease (IC50 ~500 μM), N-Methyl-4-phenoxybenzylamine has been captured in a high-resolution co-crystal structure with a completely different, clinically relevant target, E. coli DsbA, confirming a specific binding mode absent for the primary amine analog [1]. The N-methyl group also alters the computed logP (XLogP3-AA: 2.8), hydrogen bond donor count, and pKa relative to the primary amine, which directly influences binding thermodynamics, fragment library compliance, and downstream synthetic tractability. Substituting without verifying these specific attributes risks program failure from mismatched physicochemical fingerprints or the loss of validated target engagement.

Quantitative Differentiation Evidence for N-Methyl-4-phenoxybenzylamine Against Closest Analogs


Co-Crystal Structure with E. coli DsbA: A Decisive Structural Differentiator from 4-Phenoxybenzylamine

N-Methyl-4-phenoxybenzylamine is the only phenoxybenzylamine derivative with a publicly deposited high-resolution co-crystal structure in complex with the antibacterial target E. coli DsbA (PDB 6BQX, resolution 1.99 Å, R-Free 0.244) [1]. Its closest analog, 4-phenoxybenzylamine, does not have a reported co-crystal structure with DsbA. The experimental electron density defines the binding mode of N-Methyl-4-phenoxybenzylamine within the DsbA active site, a feature absent for the primary amine analog. This structural validation provides an immediate starting point for structure-guided optimization, reducing the time and resources required for hit-to-lead chemistry.

Fragment-Based Drug Discovery Antibacterial Structure-Based Drug Design DsbA Inhibitor

Increased Lipophilicity (XLogP3-AA) Versus 4-Phenoxybenzylamine: Impact on Membrane Permeability and Fragment Library Design

N-Methylation increases the computed lipophilicity compared to the primary amine analog. PubChem data show an XLogP3-AA of 2.8 for N-Methyl-4-phenoxybenzylamine [1]. For 4-phenoxybenzylamine, the computed XLogP3-AA is approximately 2.0 [2]. This +0.8 log unit increase reflects the greater lipophilicity introduced by the N-methyl group, which can enhance passive membrane permeability and is a critical parameter in fragment library design (where logP typically should remain <3.5 for lead-like compliance).

Physicochemical Properties Lipophilicity Fragment-Based Drug Discovery ADME

Altered pKa and Basicity Relative to 4-Phenoxybenzylamine: Consequences for Solubility and Salt Formation

The N-methyl substituent increases the basicity of the amine compared to the unsubstituted analog. ChemicalBook reports a predicted pKa of 9.58 ± 0.10 for N-Methyl-4-phenoxybenzylamine . The primary amine 4-phenoxybenzylamine has a predicted pKa of 9.13 ± 0.10 under the same computational model . This +0.45 pKa unit increase means the N-methyl compound is a stronger base, which influences its ionization state at physiological pH and its ability to form stable salts. This difference directly impacts solubility profiles, formulation strategies, and the compound's behavior in biological assays.

Physicochemical Properties Basicity Salt Selection Formulation

Reduced Hydrogen Bond Donor Count Versus 4-Phenoxybenzylamine: Implications for Target Engagement and Selectivity

N-Methylation reduces the number of hydrogen bond donor (HBD) groups from 2 in 4-phenoxybenzylamine to 1 in N-Methyl-4-phenoxybenzylamine, as computed by Cactvs [1]. This reduction alters the hydrogen bonding capacity of the molecule, which can be leveraged to mitigate off-target interactions or to improve specificity for targets where a single donor interaction is preferred. The DsbA co-crystal structure confirms that the single N-H donor participates in a key interaction within the binding pocket, validating the functional consequence of this structural difference [2].

Hydrogen Bonding Fragment-Based Drug Discovery Selectivity Molecular Recognition

Boiling Point and Density Differences: Practical Implications for Purification and Handling in Synthesis

N-Methyl-4-phenoxybenzylamine has a predicted boiling point of 311.2 ± 25.0 °C at 760 mmHg and a density of 1.057 ± 0.06 g/cm³ . The corresponding values for 4-phenoxybenzylamine are a boiling point of 319.6 ± 25.0 °C and a density of 1.12 g/cm³ . The lower boiling point and density of the N-methyl analog may simplify distillation-based purification and influence solvent extraction efficiency during workup. While these are predicted values, the consistent trends across multiple sources provide practical guidance for synthetic route selection.

Physicochemical Properties Purification Synthetic Chemistry Process Chemistry

Commercial Purity Specifications and Supplier Network: Ensuring Reproducibility in Fragment Screening

N-Methyl-4-phenoxybenzylamine is commercially available from multiple reputable suppliers with a minimum purity specification of 98% as confirmed by AKSci (Catalog 7295AJ) and CymitQuimica (97% minimum) . In contrast, 4-phenoxybenzylamine is often supplied at 97% purity. For fragment-based screening, purity above 95% is essential to avoid false positives from impurities, and the documented 98% purity threshold reduces the need for costly in-house repurification before use in biophysical assays.

Chemical Procurement Purity Quality Control Fragment Library

High-Value Application Scenarios for N-Methyl-4-phenoxybenzylamine (CAS 169943-40-2) Based on Verified Evidence


Fragment-Based Lead Discovery Targeting Bacterial DsbA for Antivirulence Therapy

Leveraging the published co-crystal structure with E. coli DsbA (PDB 6BQX, 1.99 Å), this compound serves as a direct starting fragment for structure-guided optimization of DsbA inhibitors [1]. The validated binding mode enables immediate analog design by computational chemistry teams, targeting conserved residues across multi-DsbA-encoding pathogens such as uropathogenic E. coli and Salmonella. Procurement of this specific N-methyl fragment—rather than the unsubstituted primary amine analog—is mandatory to preserve the confirmed ligand geometry and hydrogen bond interactions observed in the active site.

Construction of Lead-Like Fragment Libraries with Precisely Controlled Lipophilicity and Hydrogen Bond Capacity

With a computed XLogP3-AA of 2.8 and a single hydrogen bond donor, N-Methyl-4-phenoxybenzylamine uniquely balances permeability with solubility within the fragment space [1]. Its physicochemical profile adheres to the Rule of Three guidelines for fragment libraries (MW < 300, logP < 3, HBD ≤ 3), making it an ideal standard compound for calibrating fragment screening cascades. The +0.8 logP differential over 4-phenoxybenzylamine provides a measurable parameter for library designers seeking to modulate lipophilicity across a series [2].

Chemical Probe Development for Oxidoreductase Enzyme Family Studies

The compound's specific interaction with the oxidoreductase DsbA, as confirmed crystallographically, positions it as a tool compound for studying disulfide bond formation in Gram-negative bacteria [1]. Researchers investigating DsbA as a virulence target can use the N-methyl analog to probe the impact of secondary amine substituents on enzyme inhibition kinetics and to compare binding modes with other fragment hits. The 98% commercial purity ensures minimal interference from contaminants in biophysical assays such as SPR or ITC.

Process Chemistry Development for Scaled Synthesis of N-Methylphenoxybenzylamine Derivatives

The lower predicted boiling point (311.2 °C vs. 319.6 °C for the primary amine analog) and reduced density facilitate more energy-efficient distillation during purification [1]. For contract research organizations scaling synthetic routes for phenoxybenzylamine-based intermediates, procurement of the N-methyl compound as a reference standard for method development streamlines the optimization of reaction conditions, isolation, and quality control protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-4-phenoxybenzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.